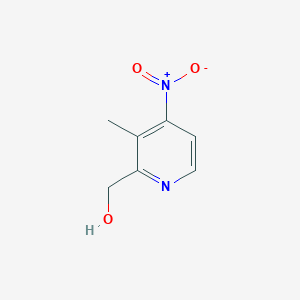

(3-Methyl-4-nitropyridin-2-yl)methanol

説明

Structure

3D Structure

特性

IUPAC Name |

(3-methyl-4-nitropyridin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-5-6(4-10)8-3-2-7(5)9(11)12/h2-3,10H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFYLOUJBRSOJSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1CO)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80432946 | |

| Record name | (3-Methyl-4-nitropyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80432946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168167-49-5 | |

| Record name | (3-Methyl-4-nitropyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80432946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-METHYL-4-NITRO-2-PYRIDINYL)METHANOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: (3-Methyl-4-nitropyridin-2-yl)methanol

CAS Number: 168167-49-5

Introduction

(3-Methyl-4-nitropyridin-2-yl)methanol is a nitro-substituted pyridinyl alcohol.[] This class of compounds, characterized by a pyridine ring bearing both a nitro group and a hydroxymethyl substituent, holds significance in medicinal and organic chemistry. Pyridine derivatives are integral structural motifs in numerous bioactive molecules and approved pharmaceuticals.[2][3] The presence of the nitro group, a potent electron-withdrawing moiety, significantly influences the chemical reactivity and biological activity of the molecule, often making it a key intermediate in the synthesis of more complex heterocyclic systems.[2][4]

This technical guide provides a comprehensive overview of (3-Methyl-4-nitropyridin-2-yl)methanol, including its physicochemical properties, postulated synthesis, potential biological activities, and its role as a pharmaceutical impurity. The information presented herein is intended for researchers, scientists, and professionals in drug development.

Physicochemical Properties

A summary of the key physicochemical properties for (3-Methyl-4-nitropyridin-2-yl)methanol is presented in Table 1. This data has been compiled from various chemical suppliers and databases.

| Property | Value | Reference |

| CAS Number | 168167-49-5 | [5] |

| Molecular Formula | C₇H₈N₂O₃ | [5] |

| Molecular Weight | 168.15 g/mol | [5] |

| Alternate Names | 2-(Hydroxymethyl)-3-methyl-4-nitropyridine; 3-Methyl-4-nitropicolinyl alcohol | [5] |

Note: Experimental data for properties such as boiling point, melting point, and solubility are not consistently reported in publicly available literature.

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

A potential two-step synthesis is outlined below, starting from 2,3-dimethylpyridine-N-oxide.

References

An In-depth Technical Guide to the Physical Properties of (3-Methyl-4-nitropyridin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Methyl-4-nitropyridin-2-yl)methanol is a key heterocyclic building block with significant applications in medicinal chemistry and drug development. As an important intermediate in the synthesis of various pharmaceutical compounds, a thorough understanding of its physical and chemical properties is essential for its effective utilization and for the optimization of synthetic routes. This technical guide provides a comprehensive overview of the known physical properties of (3-Methyl-4-nitropyridin-2-yl)methanol, supported by available data and general experimental protocols.

Chemical Structure and Identification

IUPAC Name: (3-Methyl-4-nitropyridin-2-yl)methanol[1] Synonyms: 2-(Hydroxymethyl)-3-methyl-4-nitropyridine, 3-Methyl-4-nitropicolinyl alcohol[2] CAS Number: 168167-49-5[2] Molecular Formula: C₇H₈N₂O₃[2] Molecular Weight: 168.15 g/mol [1][2]

Physicochemical Properties

A summary of the key physicochemical properties of (3-Methyl-4-nitropyridin-2-yl)methanol is presented in the table below. It is important to note that while some data is derived from experimental sources, other values are computationally predicted and should be considered as estimates.

| Property | Value | Data Type | Reference |

| Molecular Weight | 168.15 g/mol | Calculated | [1][2] |

| Boiling Point | 344.446 °C at 760 mmHg | Predicted | [] |

| Density | 1.35 g/cm³ | Predicted | [] |

| Purity | 95% | Experimental | [] |

| XLogP3-AA | 0.2 | Predicted | [1] |

| Hydrogen Bond Donor Count | 1 | Predicted | [1] |

| Hydrogen Bond Acceptor Count | 4 | Predicted | [1] |

| Rotatable Bond Count | 1 | Predicted | [1] |

| Exact Mass | 168.05349212 Da | Calculated | [1] |

| Monoisotopic Mass | 168.05349212 Da | Calculated | [1] |

| Topological Polar Surface Area | 78.9 Ų | Predicted | [1] |

Experimental Protocols

Detailed experimental protocols for the synthesis and determination of the physical properties of (3-Methyl-4-nitropyridin-2-yl)methanol are not extensively reported in the literature. However, this section provides general methodologies that can be adapted for these purposes.

Synthesis of (3-Methyl-4-nitropyridin-2-yl)methanol

A plausible synthetic route to (3-Methyl-4-nitropyridin-2-yl)methanol involves the nitration of 2,3-lutidine-N-oxide. The resulting nitro compound can then be rearranged and subsequently reduced to yield the target molecule. A general procedure is outlined below, based on the synthesis of similar pyridine derivatives.[4][5][6]

Step 1: Synthesis of 2,3-Dimethyl-4-nitropyridine-N-oxide

-

Dissolve 2,3-lutidine-N-oxide in concentrated sulfuric acid.

-

At a controlled temperature (typically between -10°C and 20°C), add a solution of potassium nitrate in concentrated sulfuric acid dropwise.

-

After the addition is complete, heat the reaction mixture (typically between 80°C and 120°C) and monitor the reaction progress using a suitable technique like HPLC.

-

Upon completion, cool the reaction mixture and pour it into water.

-

Filter the resulting precipitate to isolate the crude product.

Step 2: Conversion to (3-Methyl-4-nitropyridin-2-yl)methanol

Further steps would involve rearrangement of the N-oxide and selective reduction of the appropriate functional group to yield the final product. Specific reagents and conditions for these transformations would need to be determined experimentally.

Determination of Physical Properties

Standard laboratory procedures can be employed to determine the key physical properties of the synthesized compound.

-

Melting Point: Determined using a calibrated melting point apparatus. A small, dry sample is packed into a capillary tube and heated slowly. The temperature range from the first appearance of liquid to the complete melting of the solid is recorded.

-

Solubility: A known mass of the compound is added to a known volume of a specific solvent (e.g., water, ethanol, DMSO, acetone) at a controlled temperature. The mixture is stirred until saturation is reached, and the concentration of the dissolved solute is determined.

-

pKa: The acid dissociation constant can be determined by potentiometric titration or UV-Vis spectrophotometry. This involves titrating a solution of the compound with a standard acid or base and monitoring the pH or absorbance changes.

-

Spectroscopic Analysis:

-

NMR Spectroscopy (¹H and ¹³C): A solution of the compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) is prepared, and the spectra are recorded on an NMR spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard (e.g., TMS).

-

Infrared (IR) Spectroscopy: A sample of the compound is analyzed using an FTIR spectrometer. The spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.

-

Mass Spectrometry (MS): The sample is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. This provides information about the molecular weight and fragmentation pattern of the compound.

-

Logical Workflow Diagram

The following diagram illustrates a general workflow for the synthesis and characterization of (3-Methyl-4-nitropyridin-2-yl)methanol.

Caption: General workflow for the synthesis and characterization of the target compound.

Conclusion

This technical guide consolidates the available information on the physical properties of (3-Methyl-4-nitropyridin-2-yl)methanol. While some key experimental data remains to be reported in the literature, the provided information and general protocols offer a valuable resource for researchers and professionals in the field of drug discovery and development. Further experimental investigation is encouraged to fully characterize this important synthetic intermediate.

References

- 1. (3-Methyl-4-nitro-2-pyridinyl)methanol | C7H8N2O3 | CID 9926375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 4. Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Eureka | Patsnap [eureka.patsnap.com]

- 5. CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to (3-Methyl-4-nitropyridin-2-yl)methanol: Structure, Nomenclature, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound (3-Methyl-4-nitropyridin-2-yl)methanol, including its structure, nomenclature, physicochemical properties, and a detailed protocol for its synthesis. This information is intended to support researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.

Chemical Structure and Nomenclature

(3-Methyl-4-nitropyridin-2-yl)methanol is a substituted pyridine derivative. The core of the molecule is a pyridine ring with a methyl group at the 3-position, a nitro group at the 4-position, and a hydroxymethyl group at the 2-position.

IUPAC Name: (3-Methyl-4-nitropyridin-2-yl)methanol[1][2]

Synonyms:

Chemical Identifiers:

-

Molecular Formula: C₇H₈N₂O₃[1]

-

Molecular Weight: 168.15 g/mol [1]

-

InChI Key: YFYLOUJBRSOJSQ-UHFFFAOYSA-N

-

SMILES: CC1=C(C=CN=C1CO)--INVALID-LINK--[O-]

The structure of (3-Methyl-4-nitropyridin-2-yl)methanol is visualized in the diagram below.

Caption: Chemical structure of (3-Methyl-4-nitropyridin-2-yl)methanol.

Physicochemical Data

A summary of the key physicochemical properties of (3-Methyl-4-nitropyridin-2-yl)methanol is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₇H₈N₂O₃ | [1] |

| Molecular Weight | 168.15 g/mol | [1] |

| Appearance | Not specified (likely a solid) | |

| Boiling Point | 344.4 °C at 760 mmHg | |

| Density | 1.35 g/cm³ | |

| Solubility | Data not readily available | |

| Purity | Typically available at ≥95% |

Synthesis of (3-Methyl-4-nitropyridin-2-yl)methanol

(3-Methyl-4-nitropyridin-2-yl)methanol is a key intermediate in the synthesis of various pharmaceutical compounds, including the proton pump inhibitor Lansoprazole. The synthesis of this alcohol is typically achieved through the reduction of its corresponding aldehyde, 3-methyl-4-nitropyridine-2-carboxaldehyde.

The overall synthetic pathway can be visualized as follows:

Caption: General synthetic scheme for the preparation of (3-Methyl-4-nitropyridin-2-yl)methanol.

Experimental Protocol: Reduction of 3-Methyl-4-nitropyridine-2-carboxaldehyde

This protocol describes a standard laboratory procedure for the synthesis of (3-Methyl-4-nitropyridin-2-yl)methanol via the reduction of 3-methyl-4-nitropyridine-2-carboxaldehyde using sodium borohydride.

Materials:

-

3-Methyl-4-nitropyridine-2-carboxaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-methyl-4-nitropyridine-2-carboxaldehyde (1.0 equivalent) in methanol. Cool the solution to 0 °C using an ice bath.

-

Addition of Reducing Agent: While maintaining the temperature at 0 °C, slowly add sodium borohydride (1.1 to 1.5 equivalents) to the stirred solution in small portions. The addition should be controlled to manage any effervescence.

-

Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at 0 °C for an additional 30 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Work-up:

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: The crude (3-Methyl-4-nitropyridin-2-yl)methanol can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Safety Precautions:

-

Sodium borohydride is a flammable solid and reacts with water and acids to produce flammable hydrogen gas. Handle with care in a well-ventilated fume hood.

-

Methanol and dichloromethane are flammable and toxic. Avoid inhalation and skin contact.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Applications in Research and Drug Development

(3-Methyl-4-nitropyridin-2-yl)methanol serves as a crucial building block in the synthesis of more complex molecules. Its primary application is as an intermediate in the production of proton pump inhibitors, such as Lansoprazole. The hydroxymethyl group can be further functionalized, for instance, by conversion to a chloromethyl group, which can then be coupled with other heterocyclic moieties. The nitro group can also be a site for further chemical transformations, such as reduction to an amino group, opening up possibilities for the synthesis of a diverse range of substituted pyridine derivatives for biological screening.

This technical guide provides a foundational understanding of (3-Methyl-4-nitropyridin-2-yl)methanol. For further in-depth analysis and specific applications, researchers are encouraged to consult the primary literature and specialized chemical databases.

References

Technical Guide: Solubility of (3-Methyl-4-nitropyridin-2-yl)methanol in Organic Solvents

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: This technical guide addresses the solubility of (3-Methyl-4-nitropyridin-2-yl)methanol, a key intermediate and potential impurity in the synthesis of various pharmaceutical compounds. Despite a comprehensive review of scientific literature and chemical databases, no quantitative solubility data for this specific compound in common organic solvents is publicly available. This guide, therefore, provides a detailed, standardized experimental protocol for determining the solubility of (3-Methyl-4-nitropyridin-2-yl)methanol. The methodologies described herein are based on the widely accepted "shake-flask" method, which is considered the gold standard for equilibrium solubility determination.[1][2][3] Furthermore, this document includes visualizations of the experimental workflow and the compound's role in a relevant synthetic pathway to provide a comprehensive resource for researchers.

Introduction to (3-Methyl-4-nitropyridin-2-yl)methanol

(3-Methyl-4-nitropyridin-2-yl)methanol is a substituted pyridine derivative. Its chemical structure, featuring a nitro group, a methyl group, and a hydroxymethyl group on the pyridine ring, makes it a versatile building block in organic synthesis. It is notably recognized as a potential impurity in the manufacturing process of proton pump inhibitors, such as Lansoprazole.[4][5] Understanding its solubility in various organic solvents is crucial for developing purification methods, controlling impurity levels in active pharmaceutical ingredients (APIs), and for the design of synthetic routes.

Quantitative Solubility Data

A thorough search of scientific databases and literature did not yield specific quantitative data on the solubility of (3-Methyl-4-nitropyridin-2-yl)methanol in various organic solvents. The following table is provided as a template for researchers to populate with their own experimentally determined data.

| Organic Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method of Analysis |

| e.g., Methanol | e.g., 25 | Data not available | Data not available | e.g., HPLC-UV |

| e.g., Ethanol | e.g., 25 | Data not available | Data not available | e.g., HPLC-UV |

| e.g., Acetone | e.g., 25 | Data not available | Data not available | e.g., HPLC-UV |

| e.g., Dichloromethane | e.g., 25 | Data not available | Data not available | e.g., HPLC-UV |

| e.g., Ethyl Acetate | e.g., 25 | Data not available | Data not available | e.g., HPLC-UV |

| e.g., Acetonitrile | e.g., 25 | Data not available | Data not available | e.g., HPLC-UV |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of (3-Methyl-4-nitropyridin-2-yl)methanol in an organic solvent of interest using the shake-flask method.[1][2][6]

3.1. Materials and Equipment

-

(3-Methyl-4-nitropyridin-2-yl)methanol (solid, of known purity)

-

Organic solvents of interest (analytical grade or higher)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or thermomixer with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

-

Centrifuge (optional)

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid (3-Methyl-4-nitropyridin-2-yl)methanol to a series of vials. The excess of solid is crucial to ensure that equilibrium with the dissolved state is reached.

-

To each vial, add a known volume of the desired organic solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

Once equilibrium is achieved, allow the vials to stand undisturbed for a short period to allow the excess solid to sediment.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

-

Accurately dilute the filtered solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

3.3. Quantification by HPLC-UV [7][8][9]

-

Preparation of Standard Solutions:

-

Prepare a stock solution of (3-Methyl-4-nitropyridin-2-yl)methanol of a known concentration in the solvent of interest.

-

From the stock solution, prepare a series of calibration standards of decreasing concentrations.

-

-

HPLC Analysis:

-

Develop a suitable HPLC method to separate and quantify (3-Methyl-4-nitropyridin-2-yl)methanol. This typically involves selecting an appropriate column (e.g., C18), mobile phase, flow rate, and UV detection wavelength.

-

Inject the standard solutions to generate a calibration curve by plotting the peak area against the concentration.

-

Inject the diluted sample solutions and determine their concentrations from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the undiluted saturated solution, taking into account the dilution factor.

-

Express the solubility in the desired units (e.g., g/L, mg/mL, or mol/L).

-

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the logical relationship of (3-Methyl-4-nitropyridin-2-yl)methanol in a synthetic pathway.

Caption: Experimental workflow for determining solubility using the shake-flask method.

Caption: Role of (3-Methyl-4-nitropyridin-2-yl)methanol in a synthetic pathway.

References

- 1. dissolutiontech.com [dissolutiontech.com]

- 2. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 3. tandfonline.com [tandfonline.com]

- 4. Synthesis of the Impurities of Lansoprazole [journal11.magtechjournal.com]

- 5. ijmca.com [ijmca.com]

- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 7. improvedpharma.com [improvedpharma.com]

- 8. researchgate.net [researchgate.net]

- 9. pharmaguru.co [pharmaguru.co]

Spectroscopic and Synthetic Profile of (3-Methyl-4-nitropyridin-2-yl)methanol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Methyl-4-nitropyridin-2-yl)methanol, a substituted pyridine derivative, holds significance as a potential intermediate in the synthesis of various pharmaceutical compounds. Its structure, featuring a nitro group and a hydroxymethyl substituent on a methyl-pyridine core, presents a versatile scaffold for further chemical modifications. This technical guide provides a summary of the available physicochemical data for this compound. However, it is important to note that detailed, publicly accessible experimental spectroscopic data and a specific, validated synthesis protocol remain elusive despite extensive searches of scientific databases and commercial supplier information.

Physicochemical Properties

A summary of the key physicochemical properties for (3-Methyl-4-nitropyridin-2-yl)methanol is presented in Table 1. This information has been aggregated from various chemical databases and supplier specifications.

Table 1: Physicochemical Data for (3-Methyl-4-nitropyridin-2-yl)methanol

| Property | Value | Source |

| Molecular Formula | C₇H₈N₂O₃ | PubChem[1] |

| Molecular Weight | 168.15 g/mol | Santa Cruz Biotechnology[2], Simson Pharma Limited |

| CAS Number | 168167-49-5 | Santa Cruz Biotechnology[2] |

| Appearance | Inferred to be a solid | General chemical knowledge |

| Boiling Point | 344.446 °C at 760 mmHg (Predicted) | BOC Sciences[] |

| Density | 1.35 g/cm³ (Predicted) | BOC Sciences[] |

| Synonyms | 2-(Hydroxymethyl)-3-methyl-4-nitropyridine, 3-Methyl-4-nitropicolinyl alcohol, Lansoprazole Impurity 24 | Santa Cruz Biotechnology[2], PubChem[1] |

Spectroscopic Data

A comprehensive search for experimental spectroscopic data, including ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), for (3-Methyl-4-nitropyridin-2-yl)methanol did not yield any publicly available spectra or detailed spectral data. While some commercial suppliers indicate the availability of a Certificate of Analysis (CoA) upon purchase, these documents are not accessible in the public domain[2].

For illustrative purposes, a logical workflow for the spectroscopic characterization of a novel or synthesized compound like (3-Methyl-4-nitropyridin-2-yl)methanol is presented below.

Experimental Protocols

A detailed, peer-reviewed experimental protocol for the synthesis of (3-Methyl-4-nitropyridin-2-yl)methanol is not currently available in the public scientific literature. The synthesis of related nitroaromatic compounds often involves multi-step processes. A potential, though unverified, synthetic approach could involve the nitration of a corresponding methyl-picoline precursor followed by functional group manipulation to introduce the hydroxymethyl group.

A generalized conceptual pathway for a potential synthesis is outlined below. This diagram is for illustrative purposes only and does not represent a validated experimental protocol.

Biological Activity and Signaling Pathways

There is no specific information available in the scientific literature regarding the biological activity or signaling pathway interactions of (3-Methyl-4-nitropyridin-2-yl)methanol. However, the presence of the nitroaromatic moiety suggests potential for biological activity, as this functional group is a known pharmacophore in various antimicrobial and other therapeutic agents. The nitro group can undergo bioreduction to form reactive nitrogen species that may exert cytotoxic effects. Further research would be required to investigate any potential therapeutic applications.

Conclusion

(3-Methyl-4-nitropyridin-2-yl)methanol is a chemical compound with potential applications in pharmaceutical synthesis. While basic physicochemical data are available, a comprehensive understanding of its spectroscopic properties and a validated synthetic methodology are hampered by the lack of publicly accessible experimental data. Researchers interested in this compound would likely need to perform a de novo synthesis and characterization or obtain it from a commercial supplier who can provide a detailed Certificate of Analysis. Further investigation into its biological activity is warranted to explore its potential as a lead compound in drug discovery.

References

Navigating the Synthesis and Application of 2-(Hydroxymethyl)-3-methyl-4-nitropyridine: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of 2-(Hydroxymethyl)-3-methyl-4-nitropyridine, a functionalized pyridine derivative of significant interest to researchers, scientists, and professionals in drug development. Due to its limited direct commercial availability, this document focuses on a proposed synthetic pathway, potential applications derived from related compounds, and the strategic considerations for its use in research and development.

Commercial Availability and Sourcing

Initial investigations into the commercial availability of 2-(Hydroxymethyl)-3-methyl-4-nitropyridine indicate that it is not a readily available, off-the-shelf chemical. While some suppliers, such as Xiamen Equation Chemical Co., Ltd., list the compound, detailed information regarding stock, purity, and lead times is not readily accessible, suggesting it may be synthesized on demand. Researchers interested in acquiring this compound are advised to contact custom synthesis providers. For planning purposes, it is recommended to consider a laboratory synthesis, a detailed protocol for which is proposed in this guide.

Physicochemical Properties and Data

Quantitative data for 2-(Hydroxymethyl)-3-methyl-4-nitropyridine is not extensively reported in public literature. However, based on its structure and data from analogous compounds, the following properties can be anticipated.

| Property | Predicted Value/Information | Source/Analogy |

| Molecular Formula | C₇H₈N₂O₃ | - |

| Molecular Weight | 168.15 g/mol | - |

| Appearance | Likely a yellow crystalline solid | Analogy with other nitropyridines |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and DMSO | General solubility of similar organic compounds |

| Purity | >95% (typical for research-grade custom synthesis) | Industry standard |

| Storage | Store in a cool, dry, and well-ventilated area away from strong oxidizing agents | Standard for nitroaromatic compounds |

Proposed Synthetic Pathway

A plausible multi-step synthesis for 2-(Hydroxymethyl)-3-methyl-4-nitropyridine is outlined below, based on established methodologies for the functionalization of pyridine rings. The proposed pathway begins with the commercially available 3-methylpyridine.

The Role of (3-Methyl-4-nitropyridin-2-yl)methanol in Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Methyl-4-nitropyridin-2-yl)methanol is a key heterocyclic building block in organic synthesis, primarily recognized for its role as a versatile intermediate in the preparation of pharmacologically active compounds. Its unique structure, featuring a pyridine ring substituted with a methyl group, a nitro group, and a hydroxymethyl group, allows for a diverse range of chemical transformations. This technical guide provides an in-depth overview of the synthesis, key reactions, and applications of (3-Methyl-4-nitropyridin-2-yl)methanol, with a focus on its utility in drug discovery and development. Detailed experimental protocols and quantitative data are presented to facilitate its practical application in the laboratory.

Introduction

(3-Methyl-4-nitropyridin-2-yl)methanol, also known as 2-(hydroxymethyl)-3-methyl-4-nitropyridine, is a nitro-substituted pyridinyl alcohol.[1][2] Its chemical structure is characterized by a pyridine core, which is a common motif in many biologically active molecules. The presence of a nitro group at the 4-position activates the pyridine ring for nucleophilic substitution and can be readily reduced to an amino group, providing a handle for further functionalization. The hydroxymethyl group at the 2-position is a primary alcohol that can be oxidized to an aldehyde or a carboxylic acid, or converted to other functional groups. This trifunctional nature makes (3-Methyl-4-nitropyridin-2-yl)methanol a valuable synthon for the construction of complex molecular architectures.

Physicochemical Properties

A summary of the key physicochemical properties of (3-Methyl-4-nitropyridin-2-yl)methanol is provided in the table below.

| Property | Value | Reference |

| CAS Number | 168167-49-5 | [2] |

| Molecular Formula | C₇H₈N₂O₃ | [2] |

| Molecular Weight | 168.15 g/mol | [2] |

| Boiling Point | 344.446 °C at 760 mmHg | [1] |

| Density | 1.35 g/cm³ | [1] |

| Appearance | Off-White Solid | [3] |

| Purity | Typically >95% (commercial) | [1] |

Synthesis of (3-Methyl-4-nitropyridin-2-yl)methanol

The synthesis of (3-Methyl-4-nitropyridin-2-yl)methanol is typically achieved through a two-step process starting from 2,3-lutidine (2,3-dimethylpyridine). The first step involves the N-oxidation of 2,3-lutidine, followed by nitration of the resulting N-oxide. The final step is a rearrangement of the N-oxide to the desired product.

Synthesis of 2,3-Dimethyl-4-nitropyridine-N-oxide

The precursor, 2,3-dimethyl-4-nitropyridine-N-oxide, is synthesized by the nitration of 2,3-lutidine-N-oxide.

Experimental Protocol: Nitration of 2,3-Lutidine-N-oxide

-

Dissolve 12.3 g of 2,3-lutidine-N-oxide in 65 g of concentrated sulfuric acid (98%) in a reaction flask.

-

Prepare a solution of 10.11 g of potassium nitrate in 60 g of concentrated sulfuric acid (98%).

-

Cool the 2,3-lutidine-N-oxide solution to 0-5 °C and slowly add the potassium nitrate solution dropwise.

-

After the addition is complete, heat the reaction mixture to 85-90 °C for 1 hour.

-

Monitor the reaction by HPLC until the starting material is completely consumed.

-

Cool the reaction mixture to room temperature and pour it into water with stirring.

-

Filter the mixture. The filtrate is then extracted three times with dichloromethane.

-

The combined organic phases are concentrated to yield the product.

| Parameter | Value | Reference |

| Yield | 91.1% | [4] |

| Purity (HPLC) | 99% | [4] |

Synthesis of (3-Methyl-4-nitropyridin-2-yl)methanol

Key Reactions of (3-Methyl-4-nitropyridin-2-yl)methanol

The functional groups of (3-Methyl-4-nitropyridin-2-yl)methanol allow for several important transformations, making it a versatile intermediate.

Oxidation of the Hydroxymethyl Group

The primary alcohol can be oxidized to the corresponding aldehyde, (3-methyl-4-nitropyridin-2-yl)carbaldehyde, a useful intermediate for further C-C bond-forming reactions.

Representative Experimental Protocol: Swern Oxidation

-

In a flask under an inert atmosphere, add dichloromethane and oxalyl chloride. Cool the solution to -78 °C.

-

Slowly add a solution of dimethyl sulfoxide (DMSO) in dichloromethane.

-

After stirring for a few minutes, add a solution of (3-Methyl-4-nitropyridin-2-yl)methanol in dichloromethane.

-

Stir the reaction mixture at -78 °C for 15-30 minutes.

-

Add triethylamine to the reaction mixture and allow it to warm to room temperature.

-

Quench the reaction with water and extract the product with dichloromethane.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude aldehyde, which can be purified by column chromatography.

Reduction of the Nitro Group

The nitro group can be reduced to an amino group, yielding (2-(hydroxymethyl)-3-methylpyridin-4-yl)amine. This transformation is crucial for introducing nucleophilic character at the 4-position of the pyridine ring.

References

(3-Methyl-4-nitropyridin-2-yl)methanol: A Key Building Block in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Methyl-4-nitropyridin-2-yl)methanol, a substituted nitropyridine derivative, has emerged as a crucial building block in medicinal chemistry. Its unique structural features, including a reactive hydroxymethyl group and an electron-deficient pyridine ring activated by a nitro group, make it a versatile synthon for the construction of complex heterocyclic scaffolds. This technical guide provides a comprehensive overview of its synthesis, chemical properties, and, most importantly, its application in the development of therapeutic agents, with a particular focus on its role as a key intermediate in the synthesis of proton pump inhibitors (PPIs). The strategic placement of its functional groups allows for diverse chemical modifications, paving the way for the discovery of novel drug candidates.

Physicochemical Properties

A summary of the key physicochemical properties of (3-Methyl-4-nitropyridin-2-yl)methanol is presented in the table below.

| Property | Value | Reference |

| CAS Number | 168167-49-5 | [1] |

| Molecular Formula | C₇H₈N₂O₃ | [1] |

| Molecular Weight | 168.15 g/mol | [1] |

| Appearance | Likely a solid | Inferred |

| IUPAC Name | (3-methyl-4-nitropyridin-2-yl)methanol | |

| Synonyms | 2-(Hydroxymethyl)-3-methyl-4-nitropyridine, 3-Methyl-4-nitropicolinyl alcohol | [1] |

Synthesis of (3-Methyl-4-nitropyridin-2-yl)methanol

The synthesis of (3-Methyl-4-nitropyridin-2-yl)methanol is a multi-step process that typically begins with the readily available starting material, 3-picoline (3-methylpyridine). The overall synthetic workflow involves N-oxidation, nitration, and a subsequent rearrangement reaction.

Caption: Synthetic workflow for (3-Methyl-4-nitropyridin-2-yl)methanol.

Experimental Protocols

Step 1: Synthesis of 3-Methylpyridine-1-oxide

This procedure is adapted from a standard method for the N-oxidation of pyridines.[2]

-

Materials: 3-Picoline (3-methylpyridine), Glacial Acetic Acid, 30% Hydrogen Peroxide.

-

Procedure:

-

In a round-bottomed flask, add freshly distilled 3-picoline to glacial acetic acid.

-

With shaking, slowly add 30% hydrogen peroxide to the mixture.

-

Heat the mixture in an oil bath at 70-75°C for 24 hours.

-

Remove the excess acetic acid and water under reduced pressure.

-

The residual mixture is cooled and made strongly alkaline by the slow addition of a 40% aqueous sodium hydroxide solution while cooling in an ice-salt bath.

-

The alkaline solution is then extracted with chloroform.

-

The combined chloroform extracts are dried over anhydrous sodium carbonate and the solvent is removed by distillation to yield 3-methylpyridine-1-oxide.

-

Step 2: Synthesis of 3-Methyl-4-nitropyridine-1-oxide

This protocol is based on the well-established nitration of pyridine N-oxides.[2]

-

Materials: 3-Methylpyridine-1-oxide, Sulfuric Acid (sp. gr. 1.84), Fuming Nitric Acid (sp. gr. 1.50).

-

Procedure:

-

In a round-bottomed flask immersed in an ice-salt bath, add 3-methylpyridine-1-oxide to cold (0–5°C) sulfuric acid.

-

To the cooled mixture, add fuming nitric acid in portions with shaking.

-

Attach a condenser and slowly raise the temperature to 95–100°C in an oil bath.

-

A vigorous exothermic reaction will commence, which should be controlled with an ice-water bath.

-

After the vigorous reaction subsides, continue heating at 100–105°C for 2 hours.

-

Cool the reaction mixture and pour it onto crushed ice.

-

Neutralize the solution with sodium carbonate monohydrate, which will cause the product to precipitate.

-

Collect the yellow solid by suction filtration, wash with water, and dry.

-

The crude product can be further purified by extraction with boiling chloroform and recrystallization from acetone.

-

Step 3: Synthesis of (3-Methyl-4-nitropyridin-2-yl)methanol via Boekelheide Rearrangement

The Boekelheide rearrangement is a classic method for the conversion of α-picoline-N-oxides to the corresponding hydroxymethylpyridines.[3] The reaction proceeds through an acetoxy intermediate, which is subsequently hydrolyzed.

-

Materials: 3-Methyl-4-nitropyridine-1-oxide, Acetic Anhydride, Hydrochloric Acid, Sodium Hydroxide.

-

Procedure:

-

A mixture of 3-methyl-4-nitropyridine-1-oxide and acetic anhydride is heated at reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the excess acetic anhydride is removed under reduced pressure to yield crude 2-acetoxymethyl-3-methyl-4-nitropyridine.

-

The crude acetate is then hydrolyzed by heating with dilute hydrochloric acid.

-

After cooling, the solution is neutralized with a suitable base (e.g., sodium hydroxide) to precipitate the product.

-

The solid is collected by filtration, washed with water, and dried to afford (3-Methyl-4-nitropyridin-2-yl)methanol.

-

Applications in Medicinal Chemistry

(3-Methyl-4-nitropyridin-2-yl)methanol is a pivotal intermediate in the synthesis of a number of pharmacologically active molecules. Its primary application lies in the construction of the substituted pyridine moiety of proton pump inhibitors.

Proton Pump Inhibitors (PPIs)

(3-Methyl-4-nitropyridin-2-yl)methanol is a key precursor for the synthesis of lansoprazole, a widely used proton pump inhibitor for the treatment of acid-related disorders of the upper gastrointestinal tract. The hydroxymethyl group is typically converted to a more reactive leaving group, such as a chloride, to facilitate coupling with the benzimidazole core.

Caption: General synthetic scheme for Lansoprazole utilizing the target building block.

The nitro group on the pyridine ring can be subsequently reduced and further functionalized to introduce the desired substituents found in the final drug molecule.

Signaling Pathway of Proton Pump Inhibitors

Proton pump inhibitors, such as lansoprazole, exert their pharmacological effect by irreversibly inhibiting the H+/K+ ATPase (proton pump) in the gastric parietal cells. This enzyme is responsible for the final step in gastric acid secretion.

Caption: Mechanism of action of proton pump inhibitors.

Quantitative Data

| Drug | Target | IC₅₀ | Disease Area |

| Lansoprazole | H+/K+ ATPase | Varies with assay conditions | Acid-related GI disorders |

| Omeprazole | H+/K+ ATPase | 0.3 - 14.5 µM (inhibition of T. vaginalis uridine ribohydrolase) | Acid-related GI disorders |

| Pantoprazole | H+/K+ ATPase | 0.3 - 14.5 µM (inhibition of T. vaginalis uridine ribohydrolase) | Acid-related GI disorders |

| Rabeprazole | H+/K+ ATPase | 0.3 - 14.5 µM (inhibition of T. vaginalis uridine ribohydrolase) | Acid-related GI disorders |

Note: The IC₅₀ values for Omeprazole, Pantoprazole, and Rabeprazole are for a secondary target and are provided as an example of quantitative data for this class of drugs.[4]

Conclusion

(3-Methyl-4-nitropyridin-2-yl)methanol is a valuable and versatile building block in medicinal chemistry. Its well-defined synthetic pathway, starting from simple precursors, and its strategic functionalization make it an important intermediate for the synthesis of complex heterocyclic drugs. The successful application of this compound in the large-scale manufacturing of proton pump inhibitors underscores its significance in the pharmaceutical industry. Further exploration of its reactivity could lead to the discovery of novel therapeutic agents in various disease areas. The methodologies and data presented in this guide are intended to support researchers and scientists in leveraging the full potential of this important chemical entity in their drug discovery and development endeavors.

References

Theoretical Insights into the Electronic Landscape of Nitropyridine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the theoretical studies of the electronic properties of nitropyridine derivatives, compounds of significant interest in medicinal chemistry and materials science. Through a comprehensive review of computational chemistry literature, this document provides a consolidated resource on their structural characteristics, electronic behavior, and thermochemical properties. The guide is designed to furnish researchers, scientists, and drug development professionals with a foundational understanding of the theoretical methodologies employed and the key electronic parameters that govern the reactivity and potential applications of these molecules.

Core Computational Methodologies

The theoretical investigation of nitropyridine derivatives predominantly relies on quantum chemical calculations, with Density Functional Theory (DFT) being the most prevalent method. These computational approaches provide a powerful lens to probe the electronic structure and predict various molecular properties with a high degree of accuracy.

Ground-State Electronic Structure Calculations

Protocol for Geometry Optimization and Electronic Property Calculation:

-

Software: The Gaussian suite of programs is the most commonly employed software for these calculations.

-

Method: The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a widely used and well-validated method for organic molecules.

-

Basis Set: The Pople-style basis set, 6-311++G(d,p), is frequently chosen to provide a good balance between computational cost and accuracy. The inclusion of diffuse functions (++) is important for accurately describing the electron distribution in molecules with lone pairs and anionic character, while the polarization functions (d,p) allow for more flexibility in describing bonding environments.

-

Procedure:

-

The initial molecular geometry of the nitropyridine derivative is built using a molecular modeling program.

-

A geometry optimization is performed to locate the minimum energy structure on the potential energy surface.

-

Frequency calculations are subsequently carried out to confirm that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies).

-

From the optimized geometry, key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the dipole moment are calculated.

-

Thermochemical Calculations

Protocol for Determining Heats of Formation (HOF):

The calculation of accurate heats of formation for energetic materials like nitropyridines is crucial for assessing their stability and energy content. The use of isodesmic reactions is a common strategy to achieve high accuracy by ensuring the conservation of bond types, thereby facilitating error cancellation.

-

Isodesmic Reaction Scheme: A carefully chosen isodesmic reaction is designed where the number and types of bonds are conserved on both the reactant and product sides of the equation. A general scheme for a nitropyridine derivative is as follows:

x C5H4N-NO2 + (5-x) C5H5N → x C6H5NO2 + (5-x) C6H6

Where C5H4N-NO2 represents the nitropyridine derivative of interest.

-

Computational Details:

-

The geometries of all species in the isodesmic reaction (the nitropyridine, pyridine, nitrobenzene, and benzene) are optimized using a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-31G(d,p)).

-

The total electronic energies of the optimized structures are calculated at the same level of theory.

-

The heat of reaction (ΔH_rxn) is calculated as the difference between the total electronic energies of the products and the reactants.

-

The heat of formation of the nitropyridine derivative (ΔH_f(nitropyridine)) is then calculated using the following equation, incorporating the known experimental heats of formation for the other species:

ΔH_f(nitropyridine) = [x * ΔH_f(nitrobenzene) + (5-x) * ΔH_f(benzene)] - [ (5-x) * ΔH_f(pyridine) + ΔH_rxn ]

-

Excited-State and Spectroscopic Calculations

Protocol for Simulating UV-Visible Absorption Spectra:

Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for investigating the electronic excited states of molecules and simulating their UV-Visible absorption spectra.

-

Method: TD-DFT calculations are performed on the previously optimized ground-state geometry. The CAM-B3LYP functional is often preferred for charge-transfer excitations, which are common in push-pull systems like many nitropyridine derivatives.

-

Basis Set: A basis set such as 6-31+G(d) is typically used.

-

Solvent Effects: To simulate more realistic conditions, solvent effects can be included using a continuum solvation model like the Polarizable Continuum Model (PCM).

-

Procedure:

-

A TD-DFT calculation is run to compute the vertical excitation energies and oscillator strengths for a number of the lowest singlet excited states.

-

The calculated excitation energies correspond to the wavelengths of maximum absorption (λ_max), and the oscillator strengths are related to the intensity of the absorption bands.

-

Quantitative Electronic and Thermochemical Data

The following tables summarize key quantitative data from theoretical studies on various nitropyridine derivatives, providing a basis for comparison and for understanding structure-property relationships.

Table 1: Calculated Heats of Formation (HOF) and Nucleus-Independent Chemical Shift (NICS) Values for Nitropyridine Isomers. [1]

| Compound | Isomer | HOF (kJ/mol)a | NICS(0)b |

| Mononitropyridine | 2-nitro | 117.6 | -9.22 |

| 3-nitro | 117.4 | -9.45 | |

| 4-nitro | 125.9 | -9.51 | |

| Dinitropyridine | 2,3-dinitro | 180.3 | -10.54 |

| 2,4-dinitro | 192.5 | -10.81 | |

| 2,5-dinitro | 181.2 | -10.12 | |

| 2,6-dinitro | 198.3 | -10.78 | |

| 3,4-dinitro | 185.8 | -10.44 | |

| 3,5-dinitro | 179.9 | -9.84 | |

| Trinitropyridine | 2,3,4-trinitro | 258.6 | -12.00 |

| 2,3,5-trinitro | 249.4 | -12.46 | |

| 2,3,6-trinitro | 260.2 | -11.91 | |

| 2,4,5-trinitro | 259.0 | -11.99 | |

| 2,4,6-trinitro | 277.0 | -11.87 | |

| 3,4,5-trinitro | 252.3 | -12.79 | |

| Tetranitropyridine | 2,3,4,5-tetranitro | 321.3 | -13.47 |

| 2,3,4,6-tetranitro | 335.6 | -13.61 | |

| 2,3,5,6-tetranitro | 332.6 | -13.08 | |

| Pentanitropyridine | 2,3,4,5,6-penta | 401.2 | -14.21 |

a Calculated using DFT (B3P86/6-31G(d,p)) with an isodesmic reaction scheme. b Nucleus-Independent Chemical Shift calculated at the ring center as a measure of aromaticity. More negative values indicate higher aromaticity.

Table 2: Calculated Electronic Properties of Selected Nitropyridine Derivatives.

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |

| 2-Amino-3-nitro-6-methylpyridine | B3LYP/6-311++G(d,p) | -6.23 | -2.45 | 3.78 | 5.46 |

| 2-Chloro-5-nitropyridine | B3LYP/6-311++G(d,p) | -7.89 | -3.81 | 4.08 | 2.98 |

| 2-Chloro-5-nitropyridine | B3PW91/6-311++G(d,p) | - | - | - | 2.95 |

| 3-Methyl-4-nitropyridine N-oxide | Semi-empirical | - | - | - | 1.5 |

| 2-Phenylamino-5-nitro-4-methylpyridine | DFT | - | - | - | - |

| 2-Phenylamino-5-nitro-6-methylpyridine | DFT | - | - | - | - |

Table 3: Calculated UV-Vis Absorption Maxima (λmax) for Nitropyridine Derivatives.

| Compound | Method | Solvent | Calculated λmax (nm) |

| 2-Chloro-5-nitropyridine | TD-DFT | - | 270, 226 |

| 2-Phenylamino-5-nitro-4-methylpyridine | TD-DFT | - | ~355 |

| 2-Phenylamino-5-nitro-6-methylpyridine | TD-DFT | - | ~500 |

Visualizing Computational Workflows and Relationships

Graphviz diagrams are provided below to illustrate key workflows and conceptual relationships in the theoretical study of nitropyridine derivatives.

Conclusion

Theoretical studies, particularly those employing Density Functional Theory, provide indispensable insights into the electronic properties of nitropyridine derivatives. The computational protocols outlined in this guide, coupled with the compiled quantitative data, offer a robust framework for understanding and predicting the behavior of these important molecules. The interplay between the electron-withdrawing nitro groups, the pyridine ring, and other substituents dictates the electronic landscape, which in turn governs their reactivity, stability, and potential for applications in drug design and materials science. This guide serves as a valuable resource for researchers seeking to leverage computational chemistry in the exploration and development of novel nitropyridine-based compounds.

References

An In-depth Technical Guide to (3-Methyl-4-nitropyridin-2-yl)methanol: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, properties, and applications of (3-Methyl-4-nitropyridin-2-yl)methanol, a key intermediate in the pharmaceutical industry. The information is tailored for researchers, scientists, and professionals involved in drug development and organic synthesis.

Introduction

(3-Methyl-4-nitropyridin-2-yl)methanol, also known as 2-(hydroxymethyl)-3-methyl-4-nitropyridine, is a nitro-substituted pyridinyl alcohol. Its chemical structure, featuring a pyridine ring with methyl, nitro, and hydroxymethyl substituents, makes it a versatile building block in organic synthesis. This compound has garnered significant attention primarily for its role as a crucial intermediate in the synthesis of proton pump inhibitors (PPIs), a class of drugs that reduce stomach acid production.

Physicochemical Properties

A summary of the key physicochemical properties of (3-Methyl-4-nitropyridin-2-yl)methanol is presented in the table below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Reference |

| Molecular Formula | C₇H₈N₂O₃ | [1] |

| Molecular Weight | 168.15 g/mol | [1][2] |

| CAS Number | 168167-49-5 | [1][2] |

| Appearance | Off-White Solid | [3] |

| Boiling Point | 344.446 °C at 760 mmHg | [] |

| Density | 1.35 g/cm³ | [] |

| Solubility | Soluble in Methanol, DMSO | [3] |

| Storage | 2-8 °C | [3] |

Synthesis and Discovery

The discovery of (3-Methyl-4-nitropyridin-2-yl)methanol is intrinsically linked to the development of synthetic routes for pharmaceuticals, particularly Lansoprazole. While the exact first synthesis is not widely documented in a standalone publication, its preparation is a logical step from its precursor, 2,3-dimethyl-4-nitropyridine-N-oxide. This precursor is synthesized by the nitration of 2,3-dimethylpyridine-N-oxide.

The overall synthetic pathway can be visualized as a two-step process starting from 2,3-dimethylpyridine-N-oxide.

Detailed Experimental Protocols

Step 1: Synthesis of 2,3-Dimethyl-4-nitropyridine-N-oxide

This procedure is based on established methods for the nitration of pyridine-N-oxides.

-

Materials: 2,3-dimethylpyridine-N-oxide, concentrated sulfuric acid (H₂SO₄), fuming nitric acid (HNO₃).

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.

-

Slowly add 2,3-dimethylpyridine-N-oxide to the cooled sulfuric acid while maintaining the temperature below 10 °C.

-

Once the addition is complete, slowly add fuming nitric acid dropwise, ensuring the temperature does not exceed 10 °C.

-

After the addition of nitric acid, slowly warm the reaction mixture to 90-100 °C and maintain this temperature for several hours until the reaction is complete (monitored by TLC or HPLC).

-

Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.

-

Neutralize the acidic solution with a suitable base (e.g., sodium carbonate or ammonium hydroxide) until a precipitate forms.

-

Filter the precipitate, wash it with cold water, and dry it under vacuum to yield 2,3-dimethyl-4-nitropyridine-N-oxide.

-

-

Purity and Yield: This reaction typically results in high purity (>98%) and yields ranging from 80-90%.

Step 2: Synthesis of (3-Methyl-4-nitropyridin-2-yl)methanol

This step involves the rearrangement of the N-oxide, a reaction well-documented for pyridine-N-oxides.

-

Materials: 2,3-dimethyl-4-nitropyridine-N-oxide, acetic anhydride.

-

Procedure:

-

Suspend 2,3-dimethyl-4-nitropyridine-N-oxide in acetic anhydride in a round-bottom flask.

-

Heat the mixture to reflux (approximately 140 °C) and maintain for several hours. The progress of the reaction can be monitored by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly add water to the reaction mixture to quench the excess acetic anhydride.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure (3-Methyl-4-nitropyridin-2-yl)methanol.

-

Applications in Drug Development

The primary application of (3-Methyl-4-nitropyridin-2-yl)methanol is as a pivotal intermediate in the synthesis of Lansoprazole, a widely used proton pump inhibitor. The logical workflow from this intermediate to the final active pharmaceutical ingredient (API) highlights its importance.

The hydroxymethyl group of (3-Methyl-4-nitropyridin-2-yl)methanol is readily converted to a chloromethyl group, which then serves as an electrophilic site for subsequent nucleophilic substitution reactions, ultimately leading to the construction of the Lansoprazole molecule. The nitro group is also a key functionality, which is later displaced in the synthetic sequence.

Beyond its role in Lansoprazole synthesis, this compound is a valuable starting material for creating a variety of substituted pyridine derivatives due to the reactivity of its functional groups. It is utilized in research for heteroaromatic alcohol synthesis and studies on electronic properties and nitro reduction analysis.[]

Safety and Handling

(3-Methyl-4-nitropyridin-2-yl)methanol should be handled with care in a well-ventilated laboratory, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is harmful if swallowed, causes skin irritation, and can cause serious eye damage.[1]

Conclusion

(3-Methyl-4-nitropyridin-2-yl)methanol is a compound of significant interest in medicinal chemistry and pharmaceutical development. Its efficient synthesis and the versatility of its functional groups have established it as a critical intermediate, particularly in the production of Lansoprazole. This guide provides essential technical information to aid researchers and professionals in understanding and utilizing this important chemical entity in their work.

References

Methodological & Application

Synthesis of (3-Methyl-4-nitropyridin-2-yl)methanol from 2,3-Lutidine: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the multi-step synthesis of (3-Methyl-4-nitropyridin-2-yl)methanol, a key intermediate in the synthesis of various pharmaceutical compounds. The protocol begins with the readily available starting material, 2,3-lutidine, and proceeds through N-oxidation, nitration, and functional group manipulation to yield the desired product.

Introduction

(3-Methyl-4-nitropyridin-2-yl)methanol is a valuable building block in medicinal chemistry, notably as a precursor for proton pump inhibitors like lansoprazole. The synthetic route described herein involves a series of robust and well-documented chemical transformations. This protocol offers detailed procedural instructions, quantitative data, and visual guides to facilitate successful synthesis in a laboratory setting.

Overall Synthetic Scheme

The synthesis of (3-Methyl-4-nitropyridin-2-yl)methanol from 2,3-lutidine is a four-step process:

-

Step 1: N-Oxidation of 2,3-Lutidine to yield 2,3-dimethylpyridine-N-oxide.

-

Step 2: Nitration of 2,3-dimethylpyridine-N-oxide to form 2,3-dimethyl-4-nitropyridine-N-oxide.

-

Step 3: Polonovski Rearrangement of 2,3-dimethyl-4-nitropyridine-N-oxide to 2-acetoxymethyl-3-methyl-4-nitropyridine.

-

Step 4: Hydrolysis of the acetate intermediate to afford the final product, (3-Methyl-4-nitropyridin-2-yl)methanol.

Physicochemical Data

The following tables summarize the key physical and chemical properties of the starting material, intermediates, and the final product.

Table 1: Properties of 2,3-Lutidine (Starting Material)

| Property | Value |

| Molecular Formula | C₇H₉N |

| Molecular Weight | 107.15 g/mol |

| Appearance | Colorless to slightly yellow liquid |

| Boiling Point | 162-163 °C[1][2] |

| Melting Point | -15 °C[3][1][2] |

| Density | 0.945 g/mL at 25 °C[3][1] |

Table 2: Properties of Intermediates and Final Product

| Compound | Molecular Formula | Molecular Weight | Appearance | Melting Point |

| 2,3-Dimethylpyridine-N-oxide | C₇H₉NO | 123.15 g/mol | - | - |

| 2,3-Dimethyl-4-nitropyridine-N-oxide | C₇H₈N₂O₃ | 168.15 g/mol [4] | Light yellow solid[5] | 94-98 °C[4] |

| 2-Acetoxymethyl-3-methyl-4-nitropyridine | C₉H₁₀N₂O₄ | 210.19 g/mol | - | - |

| (3-Methyl-4-nitropyridin-2-yl)methanol | C₇H₈N₂O₃ | 168.15 g/mol [6][7] | - | - |

Experimental Protocols

Step 1: Synthesis of 2,3-Dimethylpyridine-N-oxide

This procedure details the N-oxidation of 2,3-lutidine using hydrogen peroxide and a phosphotungstic acid catalyst.

Materials:

-

2,3-Lutidine (50 g, 467 mmol)

-

Phosphotungstic acid (2 g, 0.35 mmol)

-

35% Hydrogen peroxide (49.9 g, 514 mmol)

Procedure:

-

To a 1000 mL four-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, add 2,3-lutidine (50 g) and phosphotungstic acid (2 g).

-

Heat the mixture to 45 °C with stirring.

-

Slowly add 35% hydrogen peroxide (49.9 g) dropwise over 3 hours, maintaining the temperature at 45 °C.

-

After the addition is complete, heat the reaction mixture to 85 °C and maintain this temperature for 5 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to 50 °C.

-

The product, 2,3-dimethylpyridine-N-oxide, can be purified by vacuum distillation. A yield of approximately 99.8% with 96% purity has been reported for this method.

Step 2: Synthesis of 2,3-Dimethyl-4-nitropyridine-N-oxide

This protocol describes the nitration of 2,3-dimethylpyridine-N-oxide using potassium nitrate in concentrated sulfuric acid.[6]

Materials:

-

2,3-Dimethylpyridine-N-oxide (12.3 g, 100 mmol)

-

Concentrated sulfuric acid (98%, 92 g)

-

Potassium nitrate (14.15 g)

-

Dichloromethane

-

Water

Procedure:

-

In a flask equipped with a stirrer and a dropping funnel, dissolve 2,3-dimethylpyridine-N-oxide (12.3 g) in concentrated sulfuric acid (92 g).

-

Cool the mixture to a temperature between -10 °C and -5 °C using an ice-salt bath.

-

Separately, prepare a solution of potassium nitrate (14.15 g) in concentrated sulfuric acid (100 g).

-

Add the potassium nitrate solution dropwise to the cooled pyridine-N-oxide solution, maintaining the temperature between -10 °C and -5 °C.

-

After the addition is complete, warm the reaction mixture to 80-85 °C and stir for 2 hours.

-

Monitor the reaction by HPLC until the starting material is consumed.[6]

-

Cool the reaction mixture to room temperature and carefully pour it into ice water with stirring.

-

The crude product may precipitate and can be collected by filtration.

-

Extract the filtrate three times with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2,3-dimethyl-4-nitropyridine-N-oxide as a light yellow solid. A yield of 92.9% with 99% HPLC purity has been reported using this method.[6]

Step 3: Synthesis of 2-Acetoxymethyl-3-methyl-4-nitropyridine (via Polonovski Rearrangement)

This step involves the rearrangement of the N-oxide to form an acetoxymethyl group at the 2-position.

Materials:

-

2,3-Dimethyl-4-nitropyridine-N-oxide

-

Acetic anhydride

Procedure:

-

In a round-bottom flask, suspend 2,3-dimethyl-4-nitropyridine-N-oxide in acetic anhydride.

-

Heat the mixture to reflux and maintain for several hours. The reaction progress should be monitored by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Carefully add the reaction mixture to ice water to quench the excess acetic anhydride.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic extracts with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude 2-acetoxymethyl-3-methyl-4-nitropyridine.

Step 4: Synthesis of (3-Methyl-4-nitropyridin-2-yl)methanol (Hydrolysis)

The final step is the hydrolysis of the acetate ester to the desired alcohol.

Materials:

-

2-Acetoxymethyl-3-methyl-4-nitropyridine

-

Methanol

-

Aqueous sodium hydroxide solution

Procedure:

-

Dissolve the crude 2-acetoxymethyl-3-methyl-4-nitropyridine in methanol.

-

Add an aqueous solution of sodium hydroxide dropwise while stirring at room temperature.

-

Monitor the hydrolysis by TLC until the starting material is consumed.

-

Neutralize the reaction mixture with a dilute acid (e.g., hydrochloric acid).

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude (3-Methyl-4-nitropyridin-2-yl)methanol can be purified by column chromatography on silica gel.

Visualizing the Synthesis Workflow

The following diagrams illustrate the logical flow of the synthetic process.

Caption: Overall synthetic workflow from 2,3-Lutidine to the final product.

Signaling Pathway of Key Transformations

The following diagram illustrates the key chemical transformations and the reagents involved in each step.

Caption: Key chemical transformations and reagents in the synthesis.

Conclusion

This application note provides a detailed and structured protocol for the synthesis of (3-Methyl-4-nitropyridin-2-yl)methanol from 2,3-lutidine. The presented methodologies are based on established chemical literature and offer a clear path for researchers to obtain this important pharmaceutical intermediate. Adherence to standard laboratory safety practices is essential when performing these chemical transformations.

References

- 1. Page loading... [wap.guidechem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. CN104592107A - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]

- 6. Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Eureka | Patsnap [eureka.patsnap.com]

- 7. CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]

Application Note: Experimental Protocol for the Oxidation of (3-Methyl-4-nitropyridin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed experimental protocol for the selective oxidation of (3-Methyl-4-nitropyridin-2-yl)methanol to its corresponding aldehyde, 3-methyl-4-nitropicolinaldehyde. This transformation is a crucial step in the synthesis of various pharmaceutical intermediates and biologically active molecules. The described method utilizes Pyridinium Chlorochromate (PCC), a mild and efficient oxidizing agent, adsorbed on silica gel to facilitate a clean reaction and straightforward purification. The protocol is designed to be robust and reproducible for researchers in organic synthesis and medicinal chemistry.

Introduction

The oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. For heterocyclic compounds such as substituted pyridines, this reaction requires careful selection of reagents to avoid side reactions and ensure high yields. (3-Methyl-4-nitropyridin-2-yl)methanol possesses a nitro group and a pyridine ring, functionalities that can be sensitive to certain oxidizing conditions. Pyridinium chlorochromate (PCC) is a reagent known for its mildness and selectivity in oxidizing primary alcohols to aldehydes without significant over-oxidation to carboxylic acids.[1][2] Adsorbing PCC on an inert support like silica gel has been shown to improve reaction outcomes by simplifying the removal of chromium byproducts and enhancing the reagent's selectivity.[1] This protocol details the application of PCC on silica gel for the efficient oxidation of (3-Methyl-4-nitropyridin-2-yl)methanol.

Experimental Protocol

Materials and Reagents

-

(3-Methyl-4-nitropyridin-2-yl)methanol

-

Pyridinium Chlorochromate (PCC)

-

Silica Gel (230-400 mesh)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Anhydrous Diethyl Ether ((C₂H₅)₂O)

-

Celite® (optional, for filtration)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (if heating is required, though the reaction is typically run at room temperature)

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Buchner funnel and filter paper

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Column chromatography setup

Procedure

-

Preparation of PCC adsorbed on Silica Gel:

-

In a round-bottom flask, combine Pyridinium Chlorochromate (1.5 equivalents) and silica gel (of equal weight to the PCC).

-

Add anhydrous dichloromethane to the flask to form a slurry.

-

Evaporate the solvent using a rotary evaporator until a free-flowing orange solid is obtained. This pre-adsorption step helps in the efficient removal of chromium by-products during work-up.

-

-

Reaction Setup:

-

To a dry round-bottom flask under an inert atmosphere, add a solution of (3-Methyl-4-nitropyridin-2-yl)methanol (1.0 equivalent) in anhydrous dichloromethane.

-

With vigorous stirring, add the pre-adsorbed PCC on silica gel in one portion.

-

-

Reaction Monitoring:

-

Allow the reaction mixture to stir at room temperature.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 30-50% ethyl acetate in hexanes). The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot will indicate the reaction's progression. The reaction is generally complete within 2-4 hours.

-

-

Work-up and Purification:

-

Once the reaction is complete, dilute the mixture with anhydrous diethyl ether.

-

Pass the resulting suspension through a short pad of Celite® or a plug of silica gel in a sintered glass funnel to filter off the chromium salts and silica gel.

-

Wash the filter cake thoroughly with additional diethyl ether.

-

Combine the filtrates and concentrate the solution using a rotary evaporator.

-

The crude product can be further purified by flash column chromatography on silica gel using a suitable gradient of ethyl acetate in hexanes to afford the pure 3-methyl-4-nitropicolinaldehyde.

-

-

Characterization:

-

Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

-

Data Presentation

| Parameter | Value/Condition |

| Substrate | (3-Methyl-4-nitropyridin-2-yl)methanol |

| Oxidizing Agent | Pyridinium Chlorochromate (PCC) on Silica Gel |

| Stoichiometry (PCC) | 1.5 equivalents |

| Solvent | Anhydrous Dichloromethane (CH₂Cl₂) |

| Temperature | Room Temperature (approx. 20-25 °C) |

| Reaction Time | 2-4 hours (monitored by TLC) |

| Work-up Procedure | Filtration through Celite®/Silica Gel, solvent removal |

| Purification Method | Flash Column Chromatography |

| Expected Product | 3-methyl-4-nitropicolinaldehyde |

Experimental Workflow Diagram

Caption: Workflow for the oxidation of (3-Methyl-4-nitropyridin-2-yl)methanol.

Safety Precautions

-

PCC is a toxic and potentially carcinogenic chromium(VI) compound. Handle with appropriate personal protective equipment (gloves, lab coat, safety glasses) in a well-ventilated fume hood.

-

Dichloromethane is a volatile and potentially harmful solvent. Avoid inhalation and skin contact.

-

All procedures should be carried out by trained personnel in a suitable laboratory setting.

This protocol provides a reliable method for the oxidation of (3-Methyl-4-nitropyridin-2-yl)methanol. The use of PCC on silica gel offers a practical and efficient approach for synthesizing the corresponding aldehyde, which is a valuable building block in drug discovery and development.

References

Application Notes and Protocols for the Reduction of (3-Methyl-4-nitropyridin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reduction of the nitro group in (3-Methyl-4-nitropyridin-2-yl)methanol to the corresponding amine, (4-amino-3-methylpyridin-2-yl)methanol, is a critical transformation in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The resulting aminopyridine scaffold is a key building block in numerous drug candidates. This document provides detailed application notes and protocols for several common and effective methods for this reduction, offering a comparative overview to aid in methodology selection. The presented protocols are designed to be robust and scalable, with considerations for chemoselectivity and product purification.

Chemical Transformation

The primary transformation discussed is the reduction of a nitro group to a primary amine on a substituted pyridine ring.

Figure 1: General reaction scheme for the reduction of (3-Methyl-4-nitropyridin-2-yl)methanol.

Comparative Data on Reduction Methods for Nitropyridine Derivatives

While specific yield and reaction time data for the reduction of (3-Methyl-4-nitropyridin-2-yl)methanol is not extensively published, the following table summarizes typical results for various reduction methods on analogous nitropyridine substrates. This data provides a useful benchmark for what can be expected.

| Reducing System | Substrate Example | Solvent(s) | Temp. (°C) | Time (h) | Yield (%) | Reference/Notes |

| H₂, 10% Pd/C | 2-Chloro-5-nitropyridine | Methanol | RT | 2 | >95 | Catalytic hydrogenation is generally high-yielding and clean, but may not be suitable for substrates with sensitive functional groups that could also be reduced. |

| Fe, NH₄Cl | 4-Nitropyridine N-oxide | Ethanol/Water | Reflux | 3 | 90 | A classic, cost-effective method. Workup involves filtering off iron salts.[1] |